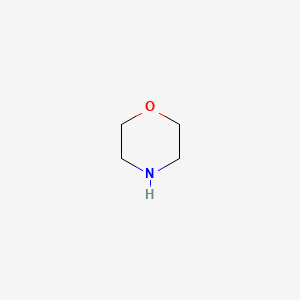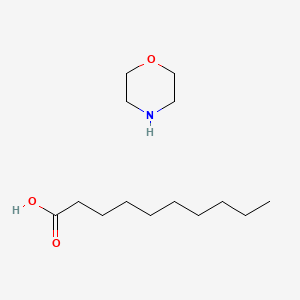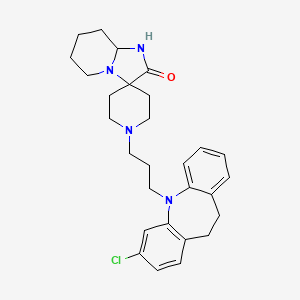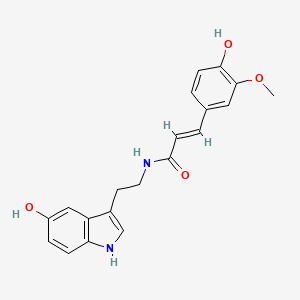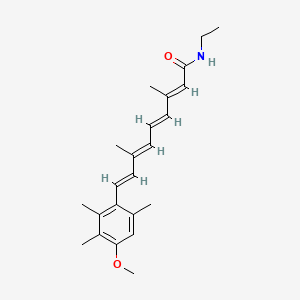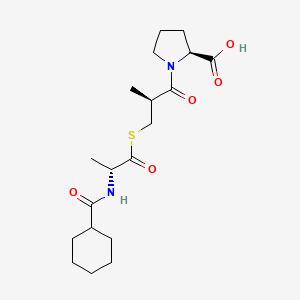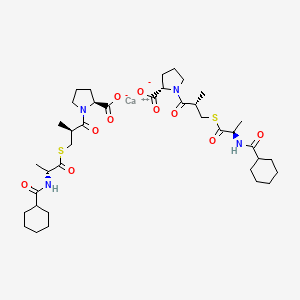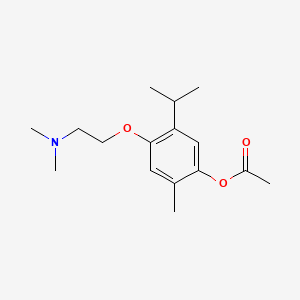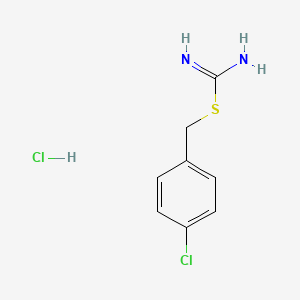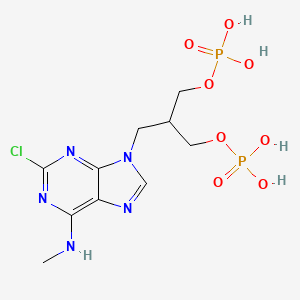
MRS2298
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
MRS2298 is a synthetic organic compound known for its potent antagonistic activity against the P2Y1 receptor. This receptor is part of the P2Y family of G-protein-coupled receptors, which are activated by purine and pyrimidine nucleotides. This compound has been widely studied for its antiaggregatory activity in human platelets .
Preparation Methods
MRS2298 is synthesized through a series of chemical reactions involving the incorporation of a phosphonooxypropyl group and a chloro-methylaminopurinyl group. The synthetic route typically involves the following steps:
Formation of the phosphonooxypropyl intermediate: This step involves the reaction of a suitable alcohol with phosphorus oxychloride to form the phosphonooxypropyl group.
Incorporation of the chloro-methylaminopurinyl group: This step involves the reaction of the phosphonooxypropyl intermediate with a chloro-methylaminopurinyl derivative under controlled conditions to form this compound.
Chemical Reactions Analysis
MRS2298 undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: The compound can be reduced to form reduced derivatives.
Substitution: this compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
MRS2298 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the P2Y1 receptor and its role in various biochemical pathways.
Biology: The compound is used to investigate the role of the P2Y1 receptor in cellular signaling and its effects on cellular functions.
Medicine: this compound is studied for its potential therapeutic applications in conditions involving platelet aggregation, such as thrombosis and other cardiovascular diseases.
Industry: The compound is used in the development of new drugs targeting the P2Y1 receptor
Mechanism of Action
MRS2298 exerts its effects by antagonizing the P2Y1 receptor, which is a G-protein-coupled receptor activated by adenosine diphosphate (ADP). By inhibiting the P2Y1 receptor, this compound prevents ADP-induced platelet aggregation, thereby reducing the risk of thrombosis. The molecular targets and pathways involved include the inhibition of calcium ion (Ca2+) rise in platelets, which is a key step in the platelet aggregation process .
Comparison with Similar Compounds
MRS2298 is unique among P2Y1 receptor antagonists due to its high potency and selectivity. Similar compounds include:
MRS2179: Another P2Y1 receptor antagonist with lower potency compared to this compound.
MRS2500: A highly potent P2Y1 receptor antagonist with similar applications but different structural features.
BPTU: A non-nucleotide P2Y1 receptor antagonist with distinct chemical properties.
This compound stands out due to its specific structural features and high affinity for the P2Y1 receptor, making it a valuable tool in scientific research and drug development .
Properties
Molecular Formula |
C10H16ClN5O8P2 |
|---|---|
Molecular Weight |
431.66 g/mol |
IUPAC Name |
[2-[[2-chloro-6-(methylamino)purin-9-yl]methyl]-3-phosphonooxypropyl] dihydrogen phosphate |
InChI |
InChI=1S/C10H16ClN5O8P2/c1-12-8-7-9(15-10(11)14-8)16(5-13-7)2-6(3-23-25(17,18)19)4-24-26(20,21)22/h5-6H,2-4H2,1H3,(H,12,14,15)(H2,17,18,19)(H2,20,21,22) |
InChI Key |
GMCUIIHBWNOHIM-UHFFFAOYSA-N |
SMILES |
CNC1=C2C(=NC(=N1)Cl)N(C=N2)CC(COP(=O)(O)O)COP(=O)(O)O |
Canonical SMILES |
CNC1=C2C(=NC(=N1)Cl)N(C=N2)CC(COP(=O)(O)O)COP(=O)(O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
MRS2298; MRS 2298; MRS-2298. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


